Q144 Altered Peptide Ligand Diverts Encephalitogenic Outcome: EAE Disease Prevention vs. Native W144 Peptide Induction
The Q144 altered peptide ligand (HSLGKQLGHPDKF) demonstrates a fundamental functional divergence from the native W144 encephalitogenic peptide (HSLGKWLGHPDKF). Preimmunization with the Q144 peptide prevents the development of EAE induced by the native PLP 139–151 peptide, whereas the native peptide itself actively induces severe disease [1][2]. This protective effect is mediated through the generation of PLP 139–151-reactive Th2/Th0 cells, which confer protection upon adoptive transfer [1].
| Evidence Dimension | EAE Disease Induction/Prevention in SJL Mice |
|---|---|
| Target Compound Data | Prevents EAE development; induces protective Th2/Th0 cells |
| Comparator Or Baseline | Native W144 peptide (HSLGKWLGHPDKF): Induces severe EAE in SJL mice |
| Quantified Difference | Qualitative reversal: pathogenic induction vs. protective prevention |
| Conditions | In vivo SJL/J (H-2s) mouse model; preimmunization with Q144 peptide followed by challenge with native PLP 139–151 |
Why This Matters
This reversal of biological outcome—from pathogenic induction to protective prevention—defines Q144 as the definitive tool for investigating immune deviation mechanisms, unlike the native peptide which serves solely as an encephalitogenic challenge agent.
- [1] Nicholson LB, Greer JM, Sobel RA, Lees MB, Kuchroo VK. An altered peptide ligand mediates immune deviation and prevents autoimmune encephalomyelitis. Immunity. 1995;3(4):397-405. View Source
- [2] Das MP, Nicholson LB, Greer JM, Kuchroo VK. Autopathogenic T helper cell type 1 (Th1) and protective Th2 clones differ in their recognition of the autoantigenic peptide of myelin proteolipid protein. J Exp Med. 1997;186(6):867-876. View Source
